2-Bromo-3-chloro-6-(difluoromethyl)-4-methylpyridine
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Overview
Description
2-Bromo-3-chloro-6-(difluoromethyl)-4-methylpyridine is a chemical compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-6-(difluoromethyl)-4-methylpyridine typically involves the halogenation of a pyridine derivativeThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems and stringent quality control measures are essential to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-6-(difluoromethyl)-4-methylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .
Scientific Research Applications
2-Bromo-3-chloro-6-(difluoromethyl)-4-methylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-6-(difluoromethyl)-4-methylpyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine
- 2-Bromo-3-chloro-6-fluoropyridine
- 2-Bromo-3-chloro-6-(difluoromethyl)pyridine-5-carboxaldehyde
Uniqueness
2-Bromo-3-chloro-6-(difluoromethyl)-4-methylpyridine stands out due to the presence of the difluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H5BrClF2N |
---|---|
Molecular Weight |
256.47 g/mol |
IUPAC Name |
2-bromo-3-chloro-6-(difluoromethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H5BrClF2N/c1-3-2-4(7(10)11)12-6(8)5(3)9/h2,7H,1H3 |
InChI Key |
QDSQZYIXBYFJJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1Cl)Br)C(F)F |
Origin of Product |
United States |
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